Benzene, 1,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)-3-methoxy-
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Overview
Description
Benzene, 1,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)-3-methoxy- is a complex organic compound characterized by the presence of multiple bromine and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)-3-methoxy- typically involves multiple steps, starting with the bromination of benzene derivatives. The reaction conditions often require the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)-3-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of methoxy-substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated benzene derivatives.
Scientific Research Applications
Benzene, 1,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)-3-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)-3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, 1,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)-3-methoxy- is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of substitution patterns and functional groups, making it valuable for specific applications in research and industry.
Properties
CAS No. |
76652-99-8 |
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Molecular Formula |
C14H10Br4O3 |
Molecular Weight |
545.8 g/mol |
IUPAC Name |
1,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)-3-methoxybenzene |
InChI |
InChI=1S/C14H10Br4O3/c1-19-11-5-7(15)4-10(18)14(11)21-12-6-8(16)3-9(17)13(12)20-2/h3-6H,1-2H3 |
InChI Key |
RUJCIUYVRUQTQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OC2=C(C(=CC(=C2)Br)Br)OC |
Origin of Product |
United States |
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